molecular formula C21H21ClN4O2 B2512022 6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione CAS No. 847399-50-2

6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2512022
CAS No.: 847399-50-2
M. Wt: 396.88
InChI Key: QHDVJMVERUYHKD-UHFFFAOYSA-N
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Description

6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a pyrimidine ring substituted with a p-tolyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent.

    Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting p-toluidine with a suitable pyrimidine precursor, such as barbituric acid, under acidic conditions.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione: shares structural similarities with other pyrimidine derivatives and piperazine compounds.

    6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(phenyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of a p-tolyl group.

    6-(4-(2-chlorophenyl)piperazin-1-yl)-3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a meta-tolyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

6-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-15-6-8-16(9-7-15)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDVJMVERUYHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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